12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Beschreibung
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (7.3.0.0²,⁶) with embedded nitrogen and sulfur atoms. Key structural elements include:
- 3-Methylbutyl substituent: This branched alkyl chain may enhance membrane permeability and influence steric interactions.
For example, the thioether and nitrogen-rich scaffold resemble histone deacetylase (HDAC) inhibitors like SAHA, which share similar molecular properties .
Eigenschaften
IUPAC Name |
12-[(4-ethenylphenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-4-15-5-7-16(8-6-15)13-28-21-23-22-20-24(11-9-14(2)3)19(26)18-17(25(20)21)10-12-27-18/h4-8,10,12,14H,1,9,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVSCHLTLNAWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound belongs to a class of tetraazatricyclo compounds characterized by the presence of multiple nitrogen atoms in their structure, which can influence their biological activity. The presence of the sulfanyl group and various substituents contributes to its reactivity and potential pharmacological properties.
Key Structural Features
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Tetraazatricyclo Framework : May contribute to unique conformational properties affecting binding interactions.
- Substituents : The presence of ethenylphenyl and 3-methylbutyl groups may influence solubility and bioavailability.
Research indicates that compounds similar to 12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Exhibits properties that may inhibit bacterial growth or fungal proliferation.
- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells.
Antimicrobial Activity
Studies have shown that similar compounds possess significant antimicrobial properties against a range of pathogens. For example:
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit cancer cell proliferation through apoptosis induction:
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of the compound showed promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens. -
Case Study 2: Anticancer Potential
Another investigation into the anticancer properties revealed that the compound significantly reduced cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- The target compound’s tricyclic core and thioether group confer moderate hydrophobicity (LogP ~3.5), comparable to PERK inhibitors and aglaithioduline, but distinct from SAHA’s polar hydroxamate .
Bioactivity and Target Interactions
Epigenetic Targets
Compounds with nitrogen-rich heterocycles (e.g., SAHA analogs) often inhibit HDACs. However, the target compound’s lack of a hydroxamate group—critical for zinc chelation in HDAC inhibition—suggests divergent mechanisms. Molecular docking simulations of similar tricyclic compounds show preferential binding to kinase ATP pockets (e.g., PERK) via hydrophobic interactions with residues like Met7 and Asp144 .
Bioactivity Clustering
Hierarchical clustering of 37 small molecules () revealed that compounds with >60% structural similarity often share bioactivity profiles. For example:
- Cluster A : HDAC inhibitors (SAHA-like) with polar zinc-binding groups.
- Cluster B: Kinase inhibitors (e.g., PERK-targeting scaffolds) with hydrophobic substituents. The target compound likely falls into Cluster B due to its nonpolar thioether and alkyl chain, which favor kinase over HDAC interactions .
Pharmacokinetic and Physicochemical Properties
While experimental ADMET data is unavailable, predictive modeling highlights:
- Solubility : Moderate aqueous solubility (estimated ~50 µM) due to the tricyclic core’s rigidity.
- Metabolic Stability : The 3-methylbutyl group may increase susceptibility to CYP3A4 oxidation, reducing half-life compared to SAHA .
- Permeability : High passive diffusion (predicted Caco-2 permeability >5 × 10⁻⁶ cm/s) due to hydrophobicity, akin to PERK inhibitors .
Case Study: Impact of Minor Structural Variations
demonstrates that even small structural changes (e.g., substituting a methyl group) can drastically alter docking affinities. For example:
- Compound X (Murcko scaffold + methyl): Binding affinity = −9.2 kcal/mol.
- Compound Y (Murcko scaffold + ethyl): Binding affinity = −7.8 kcal/mol. The target compound’s ethenylphenyl group may similarly modulate affinity through steric effects or π-stacking with aromatic residues in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
